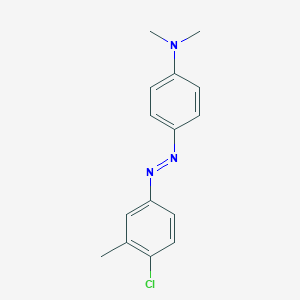
4/'-Chloro-3/'-methyl-4-dimethylaminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene is an organic compound belonging to the class of azo dyes. It is characterized by the presence of a chloro group, a methyl group, and a dimethylamino group attached to an azobenzene structure. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of 4-chloro-3-methylaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
Industrial production of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Dimethylaminoazobenzene
- 4’-Chloro-4-dimethylaminoazobenzene
- 3’-Chloro-4-dimethylaminoazobenzene
Uniqueness
4’-Chloro-3’-methyl-4-dimethylaminoazobenzene is unique due to the specific positioning of its chloro and methyl groups, which influence its chemical reactivity and applications. Compared to other similar compounds, it exhibits distinct properties in terms of color intensity and stability, making it valuable in specific industrial and research applications.
Propiedades
Número CAS |
17010-59-2 |
|---|---|
Fórmula molecular |
C15H16ClN3 |
Peso molecular |
273.76 g/mol |
Nombre IUPAC |
4-[(4-chloro-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-10-13(6-9-15(11)16)18-17-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3 |
Clave InChI |
XWOYTDRGTBUBEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Sinónimos |
4-[(4-Chloro-3-methylphenyl)azo]-N,N-dimethylbenzenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















